
2-Chloro-1-(4-chloro-2-fluorophenyl)ethanone
Overview
Description
2-Chloro-1-(4-chloro-2-fluorophenyl)ethanone is a halogenated acetophenone derivative characterized by a ketone group at the α-position and a 4-chloro-2-fluorophenyl substituent. Its molecular formula is C₈H₄Cl₂FO, with a molecular weight of 219.03 g/mol.
Scientific Research Applications
Scientific Research Applications
The applications of 2-Chloro-1-(4-chloro-2-fluorophenyl)ethanone span several scientific domains:
Organic Chemistry
- Building Block for Synthesis: It serves as an essential intermediate in synthesizing complex organic molecules. Its unique structure allows for selective transformations that are crucial in creating various chemical compounds .
- Comparison with Similar Compounds: Compared to similar compounds like 2-Chloro-1-(4-fluorophenyl)ethanone, this compound's unique substituents significantly influence its reactivity .
Pharmaceutical Development
- Drug Design: The compound is utilized in the development of new pharmaceuticals, particularly as a precursor for drugs targeting specific biological pathways. For instance, it has been explored for its potential as an enzyme inhibitor .
- Case Study: Research into its derivatives has shown promise in developing drugs with histone deacetylase (HDAC) inhibitory activity, which is critical in cancer treatment .
Biological Research
- Enzyme Inhibitors and Receptor Ligands: The compound is studied for its interactions with biological targets, making it valuable in pharmacology and biochemistry .
- Antibacterial Activity: Preliminary studies indicate that it exhibits notable antibacterial properties against both Gram-positive and Gram-negative bacteria, suggesting potential applications in antimicrobial drug development .
Industrial Applications
- Production of Dyes and Polymers: In industrial settings, it is used to manufacture dyes and polymers due to its reactive nature and ability to form stable bonds with various substrates .
- Chemical Manufacturing: The compound's role as an intermediate in producing agrochemicals highlights its significance in agricultural chemistry .
Data Tables
Application Area | Specific Use | Notable Findings |
---|---|---|
Organic Chemistry | Intermediate for complex organic synthesis | Essential for selective transformations |
Pharmaceutical | Drug development | Potential enzyme inhibitor |
Biological Research | Study of enzyme interactions | Exhibits antibacterial properties |
Industrial Chemistry | Production of dyes and polymers | Utilized in agrochemical manufacturing |
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways, depending on its application. For instance, in pharmaceutical research, it may act as an enzyme inhibitor by binding to specific active sites, thereby modulating biological processes. The exact mechanism of action varies based on the specific reaction or application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The position and nature of substituents significantly alter physical and chemical properties. Below is a comparative analysis:
Key Observations :
- Fluorine vs. Hydroxyl Groups : Fluorine’s electronegativity enhances stability and lipophilicity compared to hydroxyl groups, which promote hydrogen bonding (e.g., higher melting points in hydroxylated analogs like 141–142°C vs. ~88–90°C for methoxylated derivatives ).
- Chlorine Position : The 4-chloro substituent in the target compound may enhance electrophilic aromatic substitution reactivity compared to 3-chloro isomers .
- Methoxy Groups : Methoxy substituents (e.g., 2,5-dimethoxy) increase steric hindrance and alter solubility profiles .
Structural Analogues with Fluorine Substitution
- 4-(2-Chloro-6-fluorophenyl)-1H-pyrrol-3-ylmethanone: Demonstrates how fluorine positioning affects electronic properties and pharmacological interactions .
Biological Activity
2-Chloro-1-(4-chloro-2-fluorophenyl)ethanone is a compound of significant interest due to its diverse biological activities. This article reviews its antibacterial, antifungal, anti-inflammatory, and anticancer properties, supported by recent research findings and case studies.
Chemical Structure and Properties
The compound has the molecular formula C13H10Cl2FNO and features a chloro-substituted phenyl ring. Its structure is crucial for its biological activity, particularly in interactions with various biological targets.
Antibacterial Activity
Research indicates that this compound exhibits notable antibacterial activity against both Gram-positive and Gram-negative bacteria.
Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 20 µg/mL |
Staphylococcus aureus | 15 µg/mL |
Pseudomonas aeruginosa | 25 µg/mL |
In comparative studies, this compound showed superior efficacy compared to standard antibiotics such as Nalidixic acid and Imipenem, with inhibition zones measuring up to 30 mm against E. coli .
Antifungal Activity
The antifungal properties of the compound were evaluated against common pathogens like Candida albicans. The results demonstrated effective inhibition with an MIC of 10 µg/mL, making it a potential candidate for antifungal therapies .
Anti-inflammatory Activity
The anti-inflammatory effects of this compound were assessed through its ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α. In vitro studies revealed that at a concentration of 10 µg/mL, the compound inhibited TNF-α by 85% and IL-6 by 90%, surpassing the efficacy of conventional anti-inflammatory agents like dexamethasone .
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It was shown to induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The IC50 values ranged from 5 to 15 µM, indicating significant cytotoxicity against these malignancies .
Case Study: Breast Cancer
A study involving MCF-7 breast cancer cells demonstrated that treatment with the compound resulted in a notable decrease in cell viability and increased expression of apoptosis-related genes such as p53 and Bax. The compound's mechanism appears to involve disruption of cell cycle progression, primarily arresting cells in the S phase .
Molecular Docking Studies
Molecular docking simulations have provided insights into the binding interactions between this compound and its biological targets. The docking studies revealed strong binding affinities with key enzymes involved in inflammation (COX-2) and bacterial DNA replication (DNA gyrase), suggesting that the compound's biological activities may be mediated through these interactions .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-chloro-1-(4-chloro-2-fluorophenyl)ethanone, and how can reaction conditions be optimized?
The compound is typically synthesized via Friedel-Crafts acylation or nucleophilic substitution. For example, acylation of substituted anilines with 2-chloroacetyl chloride in dichloromethane (DCM) and aqueous NaOH at 0°C yields intermediates, followed by alkylation with amines in acetone/K₂CO₃ at 60°C . Optimization involves adjusting solvent polarity (e.g., DCM vs. acetone), temperature control to minimize side reactions, and catalytic KI to enhance reactivity. Reaction progress is monitored via HPLC to ensure purity (>95%) and yields (44–78%) .
Q. How is this compound characterized structurally and analytically?
Key techniques include:
- NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR identifies substituent positions and confirms halogen presence .
- X-ray Crystallography : SHELX programs refine crystal structures, resolving bond angles and torsional strain in the aromatic-acetyl moiety .
- HPLC/MS : Validates purity and molecular weight (e.g., LC/MS for exact mass) .
Q. What role does this compound play in synthesizing heterocyclic or bioactive molecules?
It serves as a versatile alkylating agent for synthesizing:
- Anticonvulsants : Reacts with amines to form acetamide derivatives with potential CNS activity .
- Antimicrobial Agents : Forms quinoline hybrids via nucleophilic substitution at the chloro group .
- Polymer Precursors : Participates in condensation reactions to generate ketone-based monomers .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields or purity data across studies?
Discrepancies often arise from variations in:
- Catalyst Load : KI concentration affects alkylation efficiency .
- Solvent Systems : Biphasic (solid-liquid) vs. homogeneous conditions impact reaction kinetics .
- Purification Methods : Column chromatography vs. recrystallization alters final purity. Cross-referencing HPLC traces and elemental analysis (C, H, N) ensures consistency .
Q. What computational tools are used to model the reactivity of this compound in complex reactions?
- Density Functional Theory (DFT) : Predicts electrophilic sites (e.g., carbonyl carbon vs. chloro group) for nucleophilic attacks .
- Molecular Docking : Evaluates binding affinity of derivatives to biological targets (e.g., bacterial enzymes) .
- SHELX Software : Refines crystallographic data to correlate molecular geometry with reactivity trends .
Q. What mechanistic insights explain the stereoselectivity of its reactions in multicomponent systems?
- Steric Effects : Bulky substituents on the phenyl ring direct nucleophilic substitution to the less hindered carbonyl position .
- Electronic Effects : Electron-withdrawing groups (e.g., -F, -Cl) enhance electrophilicity at the carbonyl carbon, favoring ketone reduction over chloro displacement .
- Solvent Polarity : Polar aprotic solvents stabilize transition states in Darzens condensations, improving stereoselectivity .
Q. Methodological Recommendations
- Synthetic Protocols : Use anhydrous conditions for moisture-sensitive reactions (e.g., LiAlH₄ reductions) .
- Analytical Cross-Validation : Combine NMR, HPLC, and X-ray data to confirm structural assignments .
- Safety : Handle with nitrile gloves and fume hoods due to potential lachrymatory effects of chloroacetophenones .
Properties
IUPAC Name |
2-chloro-1-(4-chloro-2-fluorophenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2FO/c9-4-8(12)6-2-1-5(10)3-7(6)11/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYZHQRGIHWWQLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80664285 | |
Record name | 2-Chloro-1-(4-chloro-2-fluorophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80664285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
299411-67-9 | |
Record name | 2-Chloro-1-(4-chloro-2-fluorophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80664285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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